molecular formula C15H20FN3O2 B2552285 N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide CAS No. 941976-50-7

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide

Cat. No.: B2552285
CAS No.: 941976-50-7
M. Wt: 293.342
InChI Key: LJQFVBBPKGYICG-UHFFFAOYSA-N
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Description

“N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” typically involves the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropyl bromide with ammonia or an amine.

    Introduction of the dimethylamino group: This step involves the alkylation of a suitable precursor with dimethylamine.

    Attachment of the 4-fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)oxalamide
  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)oxalamide
  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)oxalamide

Uniqueness

“N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-19(2)13(10-3-5-11(16)6-4-10)9-17-14(20)15(21)18-12-7-8-12/h3-6,12-13H,7-9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFVBBPKGYICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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